Diethyl 2-(bromomethyl)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(bromomethyl)terephthalate is an organic compound with the molecular formula C₁₃H₁₅BrO₄ and a molecular weight of 315.16 g/mol . It is a derivative of terephthalic acid, where the hydrogen atom in the methyl group is replaced by a bromine atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(bromomethyl)terephthalate can be synthesized through the bromination of diethyl terephthalate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(bromomethyl)terephthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to diethyl 2-(methyl)terephthalate using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert the bromomethyl group to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of diethyl 2-(substituted methyl)terephthalate derivatives.
Reduction: Formation of diethyl 2-(methyl)terephthalate.
Oxidation: Formation of diethyl 2-(carboxymethyl)terephthalate.
Scientific Research Applications
Diethyl 2-(bromomethyl)terephthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(bromomethyl)terephthalate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the bromomethyl group is highly reactive, making it a suitable site for nucleophilic substitution reactions. This reactivity allows the compound to modify other molecules and participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-bromo-2-methylmalonate: Another brominated ester with similar reactivity but different structural features.
Diethyl 2-bromoterephthalate: A closely related compound with a bromine atom on the aromatic ring instead of the methyl group.
Uniqueness
Diethyl 2-(bromomethyl)terephthalate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromomethyl group allows for targeted modifications and the synthesis of a wide range of derivatives, making it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C13H15BrO4 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
diethyl 2-(bromomethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-12(15)9-5-6-11(10(7-9)8-14)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
HHNMTSMWOBKWOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.